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molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0

2-[Ethyl-(2-methoxyphenyl)amino]ethanol

Cat. No. B2618554
M. Wt: 195.262
InChI Key: DWONUJMYIOZCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A 15 mL screw top test tube fitted with a PTFE septum cap was purged with argon before addition of CuI (5.0 mg, 0.026 mmol, 2.6 mol %) and NaOH (83.0 mg, 2.08 mmol). 2-(aminoethyl)-ethanol (101 μL, 1.04 mmol), 2-iodoanisole (162 μL, 1.25 mmol) and isopropyl alcohol (1.0 mL) were added, via syringe, under argon. The septum cap was replaced with a solid, Teflon-lined cap and the reaction was stirred magnetically at 90° C. for 48 h. The resulting homogeneous solution was allowed to cool before dilution with 10 mL brine. The reaction mixture was transferred to a separatory funnel and extracted with methylene chloride (3×10 mL). The organics were washed with 0.1 M NaOH (2×10 mL), washed with brine (1×15 mL), dried over MgSO4 and concentrated. The crude material was purified by silica gel chromatography using methylene chloride/ethyl acetate (70:30). The product was obtained as a pale yellow, viscous oil in 72% yield (145.8 mg).
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101 μL
Type
reactant
Reaction Step Two
Quantity
162 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
83 mg
Type
reactant
Reaction Step Five
Name
CuI
Quantity
5 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][CH2:4][CH2:5]CCO.I[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH3:17].[CH:18]([OH:21])(C)[CH3:19]>[Cl-].[Na+].O.[Cu]I>[CH2:4]([N:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH3:17])[CH2:19][CH2:18][OH:21])[CH3:5] |f:0.1,5.6.7|

Inputs

Step One
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
101 μL
Type
reactant
Smiles
NCCCCO
Name
Quantity
162 μL
Type
reactant
Smiles
IC1=C(C=CC=C1)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
83 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
CuI
Quantity
5 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred magnetically at 90° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
The septum cap
CUSTOM
Type
CUSTOM
Details
lined cap
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×10 mL)
WASH
Type
WASH
Details
The organics were washed with 0.1 M NaOH (2×10 mL)
WASH
Type
WASH
Details
washed with brine (1×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
The product was obtained as a pale yellow, viscous oil in 72% yield (145.8 mg)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)N(CCO)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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